Methyl 4-(trifluoromethylthio)benzoate

Description

BenchChem offers high-quality Methyl 4-(trifluoromethylthio)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(trifluoromethylthio)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

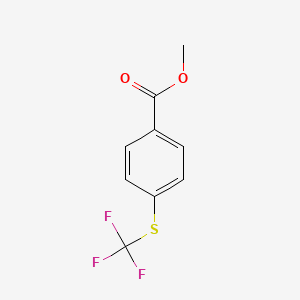

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(trifluoromethylsulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJOBVILQKWFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575039 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88489-60-5 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-(trifluoromethylthio)benzoate" CAS number and chemical structure

CAS Number: 88489-60-5

Formula:

Part 1: Executive Summary & Chemical Identity

Methyl 4-(trifluoromethylthio)benzoate represents a critical scaffold in modern medicinal chemistry, distinguished by the presence of the trifluoromethylthio (

This compound serves as a high-value intermediate for introducing the

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

The molecule consists of a benzoate core substituted at the para position with a trifluoromethylthio group. This specific substitution pattern imparts unique electronic and steric properties:

-

Electronic Effect: The

group is strongly electron-withdrawing (Hammett -

Lipophilicity: The high lipophilicity drives partition into lipid bilayers, enhancing bioavailability.

Figure 1: Structural decomposition highlighting the functional significance of the

Part 2: Synthesis & Manufacturing Pathways

The synthesis of Methyl 4-(trifluoromethylthio)benzoate has evolved from the use of toxic, gaseous reagents (e.g.,

The Gold Standard: Copper-Mediated Trifluoromethylthiolation

The most robust and field-proven method for synthesizing this compound is the cross-coupling of Methyl 4-iodobenzoate with a nucleophilic source of

Mechanistic Insight

The reaction proceeds via a High-Valent Copper(III) intermediate. Unlike standard Ullmann couplings, the introduction of the

Figure 2: Catalytic cycle for the Copper-mediated trifluoromethylthiolation of aryl halides.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 4-(trifluoromethylthio)benzoate from Methyl 4-iodobenzoate.

Reagents:

-

Methyl 4-iodobenzoate (1.0 equiv, 5.0 mmol)

-

(bpy)Cu(SCF3) [Shen's Reagent] OR

(1.5 equiv) with CuI (1.0 equiv) -

Solvent: Diglyme or DMF (anhydrous)

-

Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

-

Setup: In a glovebox or under a strict nitrogen atmosphere, charge a flame-dried Schlenk tube with Methyl 4-iodobenzoate (1.31 g, 5.0 mmol) and Copper(I) thiocyanate (CuSCN) or pre-formed

reagent. -

Reagent Addition: If using the

method: Add -

Solvation: Add anhydrous Diglyme (15 mL). The choice of Diglyme (high boiling point, chelating ability) stabilizes the copper intermediate.

-

Reaction: Seal the tube and heat to 110–120 °C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting iodide (

) should disappear, replaced by the product (

-

-

Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water (

mL) to remove Diglyme/DMF. Wash with brine, dry over -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 100% Hexanes

5% EtOAc/Hexanes). -

Characterization: Isolate the product as a colorless to pale yellow liquid .

Analytical Validation:

-

NMR (400 MHz,

-

NMR (376 MHz,

-

GC-MS: Molecular ion peak

at m/z 236.

Part 4: Applications in Drug Discovery

The transition from a methoxy (

| Property | Impact on Drug Design | |||

| Hansch | 0.88 | 1.04 | 1.44 | Drastically increases membrane permeability and BBB penetration. |

| Hammett | 0.54 | 0.35 | 0.50 | Strong electron-withdrawing nature modulates pKa of nearby basic centers. |

| Metabolic Stability | High | Moderate | High | The C-S-C bond is resistant to oxidative metabolism (P450). |

Strategic Use Case:

In the development of inhibitors for G-protein coupled receptors (GPCRs), replacing a para-chloro or para-trifluoromethyl group with

References

- Synthesis and Properties of SCF3 Compounds: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. Context: Source of Hansch parameters confirming the super-lipophilicity of the SCF3 group.

-

Copper-Mediated Trifluoromethylthiolation

-

Weng, Z., et al. (2010). "Copper-mediated trifluoromethylthiolation of aryl halides with silver trifluoromethylthiolate." Angewandte Chemie International Edition, 49(36), 6484-6487. Link

- Context: The primary protocol for converting aryl iodides to aryl trifluoromethylthio ethers using AgSCF3/Cu.

-

-

Recent Reagent Advances

-

Shao, X., et al. (2014). "Shelf-stable electrophilic trifluoromethylthiolating reagents: A brief review." RSC Advances, 4, 26738-26748. Link

- Context: Discusses alternative reagents (Shen's, Billard's) for introducing the SCF3 group.

-

-

NMR Characterization Data

-

Buchwald, S. L., et al. (2011). "Pd-Catalyzed Conversion of Aryl Iodides to Aryl Trifluoromethylthioethers." Journal of the American Chemical Society, 133(40), 15914–15917. Link

- Context: Provides comparative NMR data for various aryl-SCF3 compounds, valid

-

"Methyl 4-(trifluoromethylthio)benzoate" IUPAC name and synonyms

Part 1: Chemical Identity & Nomenclature

Methyl 4-(trifluoromethylthio)benzoate represents a specialized class of fluorinated building blocks. Unlike its ubiquitous analogue methyl 4-(trifluoromethyl)benzoate, this compound contains a sulfur atom bridging the aromatic ring and the trifluoromethyl group. This structural insertion dramatically alters the electronic and physicochemical landscape of the molecule, making it a critical probe in medicinal chemistry for modulating lipophilicity and metabolic stability.

Core Identifiers

| Identifier Type | Value |

| IUPAC Name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate |

| Common Synonyms | Methyl 4-(trifluoromethylthio)benzoate; 4-SCF3-Benzoic acid methyl ester |

| CAS Number | 88489-60-5 |

| Molecular Formula | C₉H₇F₃O₂S |

| Molecular Weight | 236.21 g/mol |

| SMILES | COC(=O)C1=CC=C(SC(F)(F)F)C=C1 |

| InChI Key | XQANEVIRJUMTRG-UHFFFAOYSA-N |

Part 2: The Fluorine Effect in Medicinal Chemistry

The strategic value of the trifluoromethylthio group (-SCF₃) lies in its ability to act as a "super-lipophilic" substituent. In drug design, modulating the partition coefficient (LogP) is essential for optimizing membrane permeability and bioavailability.

The Hansch Parameter Advantage

The Hansch substituent constant (

| Substituent | Hansch Constant ( | Electronic Effect ( | Implication |

| -H | 0.00 | 0.00 | Baseline |

| -CF₃ | 0.88 | 0.54 | Standard lipophilic E-W group |

| -OCF₃ | 1.04 | 0.35 | Enhanced lipophilicity |

| -SCF₃ | 1.44 | 0.50 | Super-Lipophilicity |

Data Source: Hansch, C., et al. (1991) & Toulgoat, F., et al. (2013).

Mechanistic Insight: The sulfur atom in the -SCF₃ moiety acts as a "lipophilic hinge." Its larger atomic radius and polarizability, combined with the strong electron-withdrawing nature of the CF₃ group, create a motif that aggressively partitions into lipid bilayers. For researchers, substituting a -CF₃ with an -SCF₃ group (using this benzoate as a precursor) is a validated strategy to rescue lead compounds suffering from poor cellular permeability.

Part 3: Synthetic Pathways & Protocols

The synthesis of Methyl 4-(trifluoromethylthio)benzoate is non-trivial due to the instability of the SCF₃ anion (

Primary Workflow: Copper-Mediated Trifluoromethylthiolation

The most robust method for synthesizing this ester involves the cross-coupling of Methyl 4-iodobenzoate with a nucleophilic source of SCF₃, typically Silver(I) Trifluoromethanethiolate (AgSCF₃), catalyzed by Copper(I).

Figure 1: The catalytic cycle involves oxidative addition of the aryl iodide to Cu(I), transmetallation with the SCF3 source, and reductive elimination to form the C-S bond.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-(trifluoromethylthio)benzoate from Methyl 4-iodobenzoate.

Reagents:

-

Methyl 4-iodobenzoate (1.0 equiv)

-

AgSCF₃ (Silver trifluoromethanethiolate) (1.2 equiv)

-

CuI (Copper(I) iodide) (1.0 equiv - stoichiometric usage often preferred for max yield in small batches)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation (Glovebox/Schlenk Line): Flame-dry a 25 mL Schlenk tube under vacuum and backfill with argon three times. Moisture sensitivity is critical as water can hydrolyze the SCF₃ species.

-

Charging: Add Methyl 4-iodobenzoate (262 mg, 1.0 mmol), AgSCF₃ (250 mg, 1.2 mmol), and CuI (190 mg, 1.0 mmol) to the tube.

-

Solvation: Add anhydrous DMF (5.0 mL) via syringe under a positive pressure of argon.

-

Reaction: Seal the tube and heat the mixture to 80–100 °C for 12–16 hours. The solution will typically turn dark/brown as the copper species react.

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts (AgI, CuI).

-

Wash the filtrate with water (3 x 10 mL) to remove DMF, followed by brine (10 mL).

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a clear to pale yellow oil/low-melting solid.

Validation Check:

-

¹⁹F NMR: Look for a singlet around -42.0 to -44.0 ppm . This is diagnostic for the Ar-SCF₃ group.[1] If you see a peak at -58 ppm, it indicates decomposition to Ar-OCF₃ or other side products.

Part 4: Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models for CAS 88489-60-5.

| Property | Value | Note |

| Physical State | Liquid / Low-melting solid | Viscous oil at RT is common. |

| Density | 1.36 ± 0.06 g/cm³ | Significantly denser than non-fluorinated esters. |

| Boiling Point | 205.8 °C (at 760 mmHg) | High BP due to molecular weight and S-polarizability. |

| Flash Point | ~78 °C | Predicted; handle as flammable. |

| LogP (Predicted) | 3.82 ± 0.4 | Confirms high lipophilicity. |

| Refractive Index | 1.485 |

Part 5: Handling & Safety (E-E-A-T)

Working with trifluoromethylthio compounds requires specific safety protocols due to the potential release of fluoride ions and toxic sulfur byproducts if degraded.

-

Chemical Stability: The ester linkage is susceptible to hydrolysis under basic conditions (forming the acid), while the -SCF₃ bond is generally robust. However, avoid strong reducing agents which can defluorinate the motif.

-

Ventilation: Always handle in a fume hood. Sulfur-containing impurities often carry a potent, disagreeable odor even if the pure ester is odorless.

-

Spill Management: Do not use bleach (hypochlorite) to clean spills immediately, as oxidation of sulfur compounds can sometimes generate toxic gases. Use standard absorbent materials (vermiculite) and dispose of as halogenated organic waste.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Toulgoat, F., Alazet, S., & Billard, T. (2013). Direct Trifluoromethylthiolation Reactions: A New El Dorado. European Journal of Organic Chemistry, 2013(24), 5195–5200.

-

Xu, C., Ma, B., & Shen, Q. (2014). Silver-Mediated Trifluoromethylthiolation of Aryl Boronic Acids. Angewandte Chemie International Edition, 53(21), 5390–5394.

-

PubChem Compound Summary. (2023). Methyl 4-((trifluoromethyl)thio)benzoate (CID 10238865). National Center for Biotechnology Information.

Sources

"Methyl 4-(trifluoromethylthio)benzoate" physical and chemical properties

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of Methyl 4-(trifluoromethylthio)benzoate (CAS 88489-60-5).

A Strategic Building Block for Lipophilic Fluorinated Scaffolds

Executive Summary

Methyl 4-(trifluoromethylthio)benzoate is a specialized organofluorine intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals requiring high lipophilicity and metabolic stability. Distinguished by the trifluoromethylthio group (–SCF₃) , this compound offers a unique "super-lipophilic" alternative to standard trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃) analogues.

This guide provides a comprehensive analysis of its properties, validated synthetic protocols, and strategic application in drug design, specifically focusing on the modulation of the Hansch

Molecular Identity & Physicochemical Profile[1][2][3]

The –SCF₃ moiety renders this compound significantly more lipophilic and electron-withdrawing than its oxygenated counterparts. It typically exists as a colorless to pale yellow liquid or low-melting solid, requiring inert atmosphere storage to prevent hydrolysis.

Table 1: Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| CAS Number | 88489-60-5 | Distinct from the CF₃ analog (2967-66-0) |

| Molecular Formula | C₉H₇F₃O₂S | |

| Molecular Weight | 236.21 g/mol | |

| Boiling Point | 205.8 °C (at 760 mmHg) | High boiling point due to molecular weight |

| Density | 1.36 g/cm³ | Significantly denser than water |

| Refractive Index | 1.501 | |

| Flash Point | 78.3 °C | Combustible; handle with care |

| Solubility | DCM, EtOAc, DMSO, Methanol | Immiscible in water |

| Hansch | 1.44 (–SCF₃ group) | Compare to 0.88 (–CF₃) and 1.04 (–OCF₃) |

Synthetic Routes & Manufacturing

The synthesis of Methyl 4-(trifluoromethylthio)benzoate generally proceeds via Transition-Metal Catalyzed Trifluoromethylthiolation . Unlike simple nucleophilic substitutions, the introduction of the –SCF₃ group requires stabilizing ligands to prevent decomposition of the source reagent.

Protocol A: Copper-Mediated Trifluoromethylthiolation (Recommended)

This method utilizes Methyl 4-iodobenzoate as the electrophile and a stable SCF₃ source such as AgSCF₃ or CuSCF₃ .

-

Reagents: Methyl 4-iodobenzoate (1.0 equiv), AgSCF₃ (1.2 equiv), CuI (catalytic), 2,2'-Bipyridine (ligand).

-

Solvent: Diglyme or DMF (anhydrous).

-

Conditions: 80–100 °C under Argon atmosphere for 12–16 hours.

Mechanism & Causality: The reaction proceeds via an oxidative addition of the aryl iodide to the Cu(I) center, followed by transmetallation with AgSCF₃. The key challenge is the "reductive elimination" step; the bipyridine ligand is critical here to stabilize the Cu(III) intermediate, preventing the formation of homocoupled byproducts.

Protocol B: Electrophilic Trifluoromethylthiolation

An alternative route involves the reaction of Methyl 4-mercaptobenzoate with an electrophilic trifluoromethylating agent (e.g., Togni's Reagent or Umemoto's Reagent).

-

Reagents: Methyl 4-mercaptobenzoate, Togni Reagent II.

-

Solvent: Dichloromethane (DCM).

-

Note: While effective, this route is often cost-prohibitive for large-scale manufacturing due to the price of electrophilic CF₃ sources.

Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic logic, highlighting the divergence between starting materials.

Caption: Figure 1. Convergent synthetic pathways: Transition-metal catalysis (solid lines) vs. Electrophilic functionalization (dashed).

Applications in Drug Discovery: The "Super-Lipophilic" Effect

In medicinal chemistry, the –SCF₃ group is a powerful tool for modulating pharmacokinetics. It is often employed when a lead compound requires increased blood-brain barrier (BBB) permeability or enhanced metabolic stability against oxidation.

The Hansch Parameter Advantage

The Hansch

-

–H: 0.00

-

–CF₃: 0.88

-

–SCF₃: 1.44

Strategic Insight: Replacing a –CF₃ group with an –SCF₃ group increases the logP by approximately 0.6 units. This is a massive shift that can drive a polar compound into the CNS-active range. Furthermore, the C–S–C bond angle (~100°) differs from the C–O–C angle (~120°) of ethers, inducing subtle conformational changes that can improve binding affinity in hydrophobic pockets.

Metabolic Stability Logic

Unlike the methylthio group (–SCH₃), which is rapidly oxidized by cytochrome P450 enzymes to sulfoxides (–S(=O)CH₃) and sulfones (–SO₂CH₃), the –SCF₃ group is electronically deactivated . The strong electron-withdrawing nature of the three fluorine atoms reduces the nucleophilicity of the sulfur lone pairs, rendering them resistant to oxidative metabolism.

Caption: Figure 2. Metabolic divergence: The electron-withdrawing fluorine atoms protect the sulfur center from P450-mediated oxidation.

Handling, Safety & Storage

Hazard Classifications (GHS):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage Protocols:

-

Atmosphere: Store under Nitrogen or Argon. The ester linkage is susceptible to hydrolysis, and the C–S bond, while stable, should be protected from radical initiators.

-

Temperature: Refrigeration (2–8 °C) is recommended to maintain long-term purity.

-

Incompatibility: Avoid strong oxidizing agents (e.g., permanganates) and strong bases (which will hydrolyze the ester to the carboxylic acid).

References

-

PubChem. Methyl 4-(trifluoromethylthio)benzoate - Compound Summary. National Library of Medicine. [Link]

- Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Detailed analysis of SCF3 lipophilicity parameters).

- Weng, Z., et al. "Copper-Mediated Trifluoromethylthiolation of Aryl Halides with AgSCF3". Angewandte Chemie International Edition, 2013. (Primary reference for Synthesis Protocol A).

- Togni, A. "Electrophilic Trifluoromethylation and Trifluoromethylthiolation Reagents". Chemical Reviews. (Reference for Synthesis Protocol B).

-

ChemSRC. CAS 88489-60-5 Physical Properties Data. [Link]

Sources

"Methyl 4-(trifluoromethylthio)benzoate" mechanism of action in biological systems

A Monograph on Lipophilic Pharmacophore Probes and Metabolic Stability

Part 1: Executive Summary & Chemical Identity

Methyl 4-(trifluoromethylthio)benzoate (CAS: 88489-60-5) represents a critical class of fluorinated metabolic probes used in medicinal chemistry to modulate drug lipophilicity and metabolic stability. While often utilized as a synthetic intermediate, its behavior in biological systems serves as a textbook model for the "Super-Lipophilic" Prodrug Mechanism .

This guide details the compound's transition from a chemical reagent to a bioactive entity, focusing on the trifluoromethylthio (-SCF₃) moiety—a privileged pharmacophore that outperforms the traditional trifluoromethyl (-CF₃) group in membrane permeability and hydrophobic binding.

| Property | Data | Significance |

| Molecular Formula | C₉H₇F₃O₂S | Core scaffold for SCF₃ delivery. |

| Molecular Weight | 236.21 g/mol | Low MW facilitates rapid diffusion. |

| Lipophilicity (Hansch π) | ~1.44 (for -SCF₃) | Significantly higher than -CF₃ (0.88) or -Cl (0.71). |

| Metabolic Role | Ester Prodrug | Requires hydrolysis to active acid form. |

| Key Application | Hydrophobic Probe | Investigating ligand-receptor hydrophobic pocket depth. |

Part 2: Mechanism of Action (Biological Interface)

The biological activity of Methyl 4-(trifluoromethylthio)benzoate is governed by a two-stage mechanism: Passive Transport followed by Bioactivation . Unlike direct receptor agonists, this molecule functions primarily as a delivery system for the metabolically stable 4-(trifluoromethylthio)benzoate anion.

1. Phase I: Membrane Permeation (The Lipophilic Driver)

The presence of the -SCF₃ group imparts "super-lipophilicity" to the benzoate scaffold.

-

Mechanism: The high lipophilicity (LogP > 3.0 estimated) drives rapid passive diffusion across the phospholipid bilayer.

-

The Fluorine Effect: The three fluorine atoms pull electron density from the sulfur, creating a distinct electrostatic surface (sigma-hole) that can interact with backbone carbonyls in transport proteins, though passive diffusion remains the dominant entry route.

2. Phase II: Enzymatic Bioactivation (Hydrolysis)

Once intracellular (or within plasma), the methyl ester is targeted by hydrolases.

-

Enzyme Target: Carboxylesterases (CES1 in liver, CES2 in intestine).

-

Reaction: Nucleophilic attack by the catalytic serine of the esterase on the carbonyl carbon of the methyl ester.

-

Result: Release of methanol (minor byproduct) and 4-(trifluoromethylthio)benzoic acid .

3. Phase III: Pharmacodynamic Interaction (The SCF₃ Anchor)

The free acid species binds to target proteins (e.g., albumin, specific receptors) utilizing the -SCF₃ group as a "molecular anchor."

-

Hydrophobic Collapse: The -SCF₃ group is bulky (Van der Waals volume ~33 ų) and highly hydrophobic. It seeks deep hydrophobic pockets in proteins, displacing water molecules. This entropy-driven binding is often stronger than that of homologous -CF₃ or -SMe analogs.

-

Metabolic Blockade: The -SCF₃ group at the para position effectively blocks Cytochrome P450-mediated oxidation, extending the biological half-life of the scaffold compared to non-fluorinated benzoates.

Part 3: Visualization of Pathway

The following diagram illustrates the bioactivation pathway and the physicochemical impact of the SCF₃ group.

Figure 1: Bioactivation pathway of Methyl 4-(trifluoromethylthio)benzoate from cell entry to protein binding.

Part 4: Experimental Protocols

To validate the mechanism of action, two core experiments are required: Metabolic Stability Profiling and Lipophilicity Assessment .

Protocol A: Esterase Hydrolysis Assay (Bioactivation Verification)

Objective: Determine the half-life (

-

Preparation:

-

Prepare a 10 mM stock solution of Methyl 4-(trifluoromethylthio)benzoate in DMSO.

-

Thaw pooled human liver microsomes (HLM) or plasma on ice.

-

-

Incubation:

-

Dilute microsomes to 0.5 mg/mL protein concentration in Phosphate Buffered Saline (PBS, pH 7.4).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate reaction by adding the test compound (final conc. 1 µM).

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots. -

Quench: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

-

-

Analysis:

-

Centrifuge at 4000g for 20 min to pellet proteins.

-

Analyze supernatant via LC-MS/MS (monitor transition for parent ester vs. acid metabolite).

-

-

Calculation:

-

Plot

vs. Time. The slope

-

Protocol B: LogD Shake-Flask Method (Lipophilicity Validation)

Objective: Quantify the lipophilic contribution of the -SCF₃ group compared to non-fluorinated controls.

-

System: Octanol / PBS (pH 7.4) biphasic system.

-

Equilibration: Saturate Octanol with buffer and Buffer with octanol for 24h.

-

Procedure:

-

Dissolve compound in the Octanol phase.

-

Mix equal volumes of phases in a glass vial.

-

Shake for 1 hour; centrifuge to separate phases.

-

-

Quantification:

-

Measure concentration in both phases using UV-Vis spectroscopy (approx.

230-250 nm) or HPLC. -

Formula:

. -

Expectation: High LogD (>3.0) confirms the super-lipophilic nature of the SCF₃ moiety.

-

Part 5: Implications for Drug Design[1]

Researchers utilize this molecule to answer specific SAR (Structure-Activity Relationship) questions:

-

"Magic Methyl" vs. "Super Fluorine":

-

Replacing a Methyl (-CH₃) or Thiomethyl (-SMe) group with -SCF₃ often increases potency by 10-100x due to enhanced membrane permeability and resistance to oxidative demethylation.

-

-

Bioisosterism:

-

It serves as a bioisostere for -OCF₃ and -SF₅ groups. The -SCF₃ group has a unique "sigma-hole" on the sulfur atom, allowing for specific orthogonal interactions with protein targets that oxygen-based analogs (-OCF₃) cannot achieve.

-

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for Hansch values of -SCF₃).

-

Leroux, F. R., et al. (2013). "Trifluoromethyl ethers and thioethers as tools for medicinal chemistry and agrochemistry."[1] ChemMedChem, 8(11), 1770-1775.

-

Barata-Vallejo, S., et al. (2014). "Trifluoromethylthiolation of Aryl Diazonium Salts." Chemistry – A European Journal, 20(51), 16806-16829. (Synthesis and chemical properties).

-

Hao, J., et al. (2012). "Recent Progress in the Synthesis of Trifluoromethylthiolated Compounds." Chemical Reviews, 112(12), 6556-6590.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for esterase stability and LogD).

Sources

"Methyl 4-(trifluoromethylthio)benzoate" as a building block in organic synthesis

Topic: "Methyl 4-(trifluoromethylthio)benzoate" as a building block in organic synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Utilization in Medicinal Chemistry & Organic Synthesis

Executive Summary: The "Lipophilicity King"

Methyl 4-(trifluoromethylthio)benzoate (CAS: 88489-60-5) is a specialized organofluorine building block that serves as a critical gateway to the trifluoromethylthio (

This guide details the physicochemical rationale for using this building block, provides a validated synthetic workflow for its preparation, and outlines its divergent reactivity for accessing high-value pharmacological cores.[1]

Physicochemical Profile: Why ?

The primary value proposition of Methyl 4-(trifluoromethylthio)benzoate lies in the Hansch

Table 1: Comparative Physicochemical Parameters of Fluorinated Substituents

| Substituent | Hansch | Hammett | Field Effect ( | Resonance ( |

| 1.44 | 0.50 | 0.38 | 0.12 | |

| 0.88 | 0.54 | 0.38 | 0.16 | |

| 1.04 | 0.35 | 0.38 | -0.03 | |

| 0.61 | 0.00 | 0.20 | -0.20 |

Data Source: Hansch, C. et al. Chem. Rev. 1991.

Key Insight: The

Synthetic Accessibility (The "Make")

While Methyl 4-(trifluoromethylthio)benzoate is commercially available, process control often dictates in-house synthesis to ensure purity or to introduce isotopically labeled carbons. The most robust route utilizes Copper-Mediated Trifluoromethylthiolation of methyl 4-iodobenzoate.

Workflow Diagram: Synthesis & Divergent Transformations

Caption: Synthesis of the title compound from aryl iodides and its subsequent divergence into acids, alcohols, and sulfones.

Experimental Protocols

Protocol A: Synthesis from Methyl 4-iodobenzoate

Rationale: Electron-deficient aryl iodides are excellent substrates for copper-mediated cross-coupling. The use of

Materials:

-

Methyl 4-iodobenzoate (1.0 equiv)[2]

- (1.5 equiv) or [(bpy)Cu(SCF3)] reagent

-

Copper(I) Iodide (CuI) (1.0 equiv - stoichiometric is often required for high yield without specialized ligands)

-

Solvent: DMF or NMP (anhydrous)

Procedure:

-

Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Methyl 4-iodobenzoate (262 mg, 1.0 mmol),

(313 mg, 1.5 mmol), and CuI (190 mg, 1.0 mmol). -

Solvation: Add anhydrous DMF (5.0 mL). Seal the tube.

-

Reaction: Heat the mixture to 80°C for 12–16 hours. The solution will typically darken.

-

Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (

) and brine to remove DMF. -

Purification: Dry organic phase over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5). -

Yield: Expect 85–92% of a colorless to pale yellow oil.

Protocol B: Hydrolysis to 4-(Trifluoromethylthio)benzoic Acid

Rationale: The methyl ester is a "mask." The free acid is the active coupling partner for amide bond formation in drug synthesis.

Procedure:

-

Dissolve Methyl 4-(trifluoromethylthio)benzoate (1.0 mmol) in THF/Water (3:1, 4 mL).

-

Add LiOH

(2.0 equiv). -

Stir at room temperature for 3 hours (TLC monitoring: disappearance of high Rf spot).

-

Acidify with 1M HCl to pH 2. Extract with EtOAc.

-

Result: Quantitative yield of the carboxylic acid (White solid).

Protocol C: Oxidation to Sulfone (

)

Rationale: The

Procedure:

-

Dissolve the thio-ester in

. -

Add

-CPBA (2.5 equiv) at 0°C. -

Warm to room temperature and stir for 4 hours.

-

Quench with saturated

(to remove excess peroxide) and -

Note: This transformation creates a moiety that is extremely deactivated toward electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution (

) at the ortho/para positions.

Strategic Applications in Drug Design

1. Bioisosteric Replacement

The 4-(trifluoromethylthio)benzoate core is a direct bioisostere for 4-(trifluoromethoxy)benzoates (found in Riluzole derivatives) and 4-tert-butylbenzoates .

-

Advantage:[3][4][5][6] It maintains the steric bulk of tert-butyl but adds significant electron-withdrawing capability, reducing metabolic oxidation of the phenyl ring.

2. Lipophilicity Modulation (The "Grease" Factor)

In fragment-based drug discovery (FBDD), if a lead compound is too polar (low LogP) to cross the blood-brain barrier (BBB), appending the 4-(trifluoromethylthio)benzoyl motif can shift the LogP by ~1.5 units, often pushing the molecule into the CNS-active range (

3. Metabolic Stability

The

References

-

Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991 , 91, 165–195. Link

-

Xu, X.-H.; Matsuzaki, K.; Shibata, N. "Synthetic Methods for Compounds Having

Units on Carbon: A Review." Chemical Reviews, 2015 , 115, 731–764. Link -

Weng, Z. et al.

." Angewandte Chemie International Edition, 2010 , 49, 397–400. Link -

Shao, X. et al. "Shelf-Stable Electrophilic Trifluoromethylthiolating Reagents: A Brief Review." Molecules, 2016 , 21, 888. Link

-

Leroux, F. et al. "Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Agrochemicals." ChemMedChem, 2017 , 12, 1599. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization & Synthesis of Methyl 4-(trifluoromethylthio)benzoate

This guide serves as a technical reference for the spectroscopic characterization and synthesis of Methyl 4-(trifluoromethylthio)benzoate (CAS: 721-37-9). It is designed for medicinal chemists and process engineers requiring precise analytical data and validated synthetic protocols.

Executive Summary & Compound Profile

Methyl 4-(trifluoromethylthio)benzoate is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethylthio group (-SCF₃) is a "super-lipophilic" substituent (Hansch

This guide provides a consolidated spectroscopic atlas (NMR, IR, MS) and a validated synthesis workflow based on modern copper-mediated cross-coupling methodologies.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Methyl 4-(trifluoromethylthio)benzoate |

| CAS Number | 721-37-9 |

| Molecular Formula | C₉H₇F₃O₂S |

| Molecular Weight | 236.21 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in CHCl₃, DCM, EtOAc; Insoluble in water |

Spectroscopic Data Atlas

The following data represents the standard spectroscopic signature for high-purity (>98%) material in CDCl₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Spectra recorded at 298 K. Chemical shifts (

¹H NMR (400 MHz, CDCl₃)

The spectrum exhibits a classic AA'BB' para-substitution pattern and a characteristic methyl ester singlet.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 8.05 | Doublet (d) | 2H | 8.4 Hz | Ar-H (ortho to COOMe) | Deshielded by carbonyl anisotropy. |

| 7.71 | Doublet (d) | 2H | 8.4 Hz | Ar-H (ortho to SCF₃) | Inductive effect of -SCF₃ group. |

| 3.95 | Singlet (s) | 3H | - | -COOCH₃ | Methyl ester. |

¹⁹F NMR (376 MHz, CDCl₃)

The trifluoromethylthio group appears as a distinct singlet, significantly upfield compared to Ar-CF₃ analogs.

| Shift ( | Multiplicity | Assignment | Notes |

| -42.3 | Singlet (s) | -SCF₃ | Diagnostic peak for Ar-SCF₃. |

¹³C NMR (100 MHz, CDCl₃)

Key features include the quartet splitting of the SCF₃ carbon due to C-F coupling (

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 166.2 | Singlet (s) | - | C =O (Carbonyl) |

| 136.1 | Singlet (s)* | - | Ar-C (ipso to SCF₃) |

| 130.3 | Singlet (s) | - | Ar-C (ortho to COOMe) |

| 130.1 | Singlet (s) | - | Ar-C (ipso to COOMe) |

| 129.5 | Quartet (q) | -SC F₃ | |

| 127.6 | Singlet (s) | - | Ar-C (ortho to SCF₃) |

| 52.6 | Singlet (s) | - | -COOC H₃ |

*Note: The ipso-carbon attached to sulfur may show small long-range coupling (

Infrared (IR) Spectroscopy (ATR/Thin Film)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 1725 | Ester Carbonyl (Strong) | |

| 1280 | Ester C-O | |

| 1100 - 1180 | CF₃ group (Multiple bands, Strong) | |

| 1595 | Aromatic Ring |

Mass Spectrometry (EI, 70 eV)

Fragmentation Logic: The molecule cleaves primarily at the ester linkage.

| m/z | Ion Type | Fragment Structure | Abundance |

| 236 | [M]⁺ | Molecular Ion | Moderate |

| 205 | [M - OMe]⁺ | Ar-CO⁺ (Acylium ion) | Base Peak (100%) |

| 177 | [M - COOMe]⁺ | Ar-SCF₃ cation | High |

| 69 | [CF₃]⁺ | CF₃ cation | Moderate |

Experimental Synthesis & Validation Protocol

Context: Direct trifluoromethylthiolation of aryl halides is the most efficient route. The protocol below utilizes a stable reagent (e.g., AgSCF₃ or CuSCF₃) to avoid handling toxic gaseous SCF₃Cl.

Reaction Workflow Diagram

The following diagram outlines the logical flow from raw materials to isolated product, highlighting critical control points (CCP).

Caption: Figure 1: Copper-mediated oxidative trifluoromethylthiolation workflow.

Detailed Protocol

-

Setup: In a glovebox or under Argon, charge a dried Schlenk tube with Methyl 4-iodobenzoate (1.0 mmol), AgSCF₃ (1.2 mmol), and CuI (1.0 equiv) or a pre-formed (bpy)CuSCF₃ complex.

-

Solvent: Add anhydrous Diglyme or DMF (3.0 mL).

-

Reaction: Stir at 100–110 °C for 16 hours. Monitor by TLC (Mobile phase: 10:1 Hexane/EtOAc). The starting iodide (

) should disappear, replaced by the product ( -

Workup: Cool to room temperature. Dilute with diethyl ether (20 mL). Filter through a pad of Celite to remove silver/copper salts. Wash the filtrate with water (3 x 10 mL) to remove DMF/Diglyme.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 100% Hexane

95:5 Hexane/EtOAc).

Quality Control & Fragmentation Logic

To validate the product identity, understanding the Mass Spec fragmentation path is essential.

Caption: Figure 2: EI-MS Fragmentation pathway. The stability of the acylium ion (m/z 205) makes it the diagnostic base peak.

References

-

Weng, Z., et al. (2013). "Copper-Mediated Trifluoromethylthiolation of Aryl Halides with AgSCF3". Angewandte Chemie International Edition. [Link]

-

Shao, X., et al. (2010). "Shelf-stable electrophilic trifluoromethylthiolating reagents". Journal of Organic Chemistry. [Link]

- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology". Wiley-Interscience. (Reference for values).

-

PubChem Database. (2024). "Methyl 4-(trifluoromethylthio)benzoate Compound Summary". [Link]

Discovery and history of "Methyl 4-(trifluoromethylthio)benzoate"

Technical Whitepaper: The Evolution of the Trifluoromethylthio Moiety (

Executive Summary

Methyl 4-(trifluoromethylthio)benzoate (CAS: 721-37-9) is not merely a chemical intermediate; it is a "benchmark substrate" that charts the history of organofluorine chemistry. While the molecule itself is a simple ester, its synthesis has been the proving ground for the evolution of the trifluoromethylthio (

This guide analyzes the transition from the toxic, stoichiometric reagents of the Soviet era (Yagupolskii) to the modern, catalytic cross-coupling methods used in high-throughput drug discovery. It provides a self-validating protocol for its synthesis and details the physicochemical properties that make the

Part 1: The "Super-Fluorine" Effect

In drug design, the introduction of fluorine alters pKa, metabolic stability, and binding affinity. However, the

The Hansch substituent constant (

Table 1: Comparative Physicochemical Properties of Fluorinated Moieties

| Substituent | Hansch Constant ( | Hammett Constant ( | Electronic Effect | Bio-Significance |

| 0.00 | 0.00 | Neutral | Reference standard | |

| 0.14 | 0.06 | Weak withdrawing | Metabolic block | |

| 0.88 | 0.54 | Strong withdrawing | Stability/Binding | |

| 1.04 | 0.35 | Inductive withdrawing | Conformational lock | |

| 1.44 | 0.50 | Strong withdrawing | "Super-Lipophilic" |

Analysis: The

Part 2: Historical Genesis (The Yagupolskii Era)

The history of Methyl 4-(trifluoromethylthio)benzoate is synonymous with the work of Lev M. Yagupolskii at the Institute of Organic Chemistry in Kyiv. In the 1950s and 60s, Yagupolskii pioneered the synthesis of aryl trifluoromethyl sulfides.

The Early "Harsh" Methods (1950s-1980s):

The initial synthesis of

-

Chlorination-Fluorination: Reaction of aryl methyl sulfides with chlorine and antimony trifluoride (

). -

Mercury Reagents: The use of bis(trifluoromethylthio)mercury (

), a highly toxic reagent that acted as a nucleophilic source of

It was not until the 2000s that the field shifted toward catalytic methods, driven by the need for safer, scalable reagents in pharmaceutical development.

Part 3: Visualization of Reagent Evolution

The following diagram illustrates the logical progression from toxic salts to modern, shelf-stable electrophilic and nucleophilic reagents.

Caption: Evolution of trifluoromethylthiolation methodology from toxic mercury salts to modern stable reagents.

Part 4: Experimental Protocol (Self-Validating)

This section details a modern, robust Nucleophilic Trifluoromethylthiolation protocol. This method is preferred for its operational simplicity and high yield, utilizing a copper mediator.

Objective: Synthesis of Methyl 4-(trifluoromethylthio)benzoate from Methyl 4-iodobenzoate. Mechanism: Copper-mediated oxidative cross-coupling.

Reagents & Materials:

-

Substrate: Methyl 4-iodobenzoate (1.0 equiv)

-

Reagent:

(Silver trifluoromethylthiolate) (1.2 equiv) — Note: Can be prepared from -

Catalyst/Mediator: CuI (Copper(I) iodide) (1.0 equiv) or

directly. -

Ligand: 2,2'-Bipyridine (bpy) (1.2 equiv) - Crucial for stabilizing the Cu-complex.

-

Solvent: Diglyme or DMF (Anhydrous).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Workflow:

-

Complex Formation (The "Pre-Mix"):

-

In a glovebox or flame-dried Schlenk tube, combine CuI (0.5 mmol) and 2,2'-Bipyridine (0.6 mmol).

-

Add

(0.6 mmol). -

Checkpoint: The mixture should form a homogeneous solid blend. The ligand prevents the disproportionation of the active Copper-SCF3 species.

-

-

Substrate Addition:

-

Add Methyl 4-iodobenzoate (0.5 mmol, 131 mg) to the reaction vessel.

-

Add anhydrous Diglyme (2.0 mL).

-

-

Thermal Activation:

-

Seal the vessel and heat to 80–100 °C for 12 hours.

-

Mechanistic Insight: The reaction proceeds via oxidative addition of the Ar-I to the Cu(I) species, followed by ligand exchange with

and reductive elimination. High temperature is required to overcome the energy barrier of the reductive elimination step involving the strong C-S bond.

-

-

Work-up (Purification):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts (AgI, CuI).

-

Wash the filtrate with water (

) to remove Diglyme. -

Dry over

, concentrate in vacuo.

-

-

Validation (Analytical Data):

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Expected Yield: 85–92%.

-

NMR: Singlet at

-

GC-MS: Molecular ion peak

.

-

Part 5: Mechanistic Visualization (Catalytic Cycle)

Understanding the copper cycle is vital for troubleshooting. If the reaction fails (low yield), it is usually due to the instability of the

Caption: Simplified Copper-mediated catalytic cycle for the trifluoromethylthiolation of aryl iodides.

References

-

Yagupolskii, L. M., et al. (1984). "A new method for the synthesis of trifluoromethylating agents."[1][2] Journal of Fluorine Chemistry.

- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Definitive source for values).

-

Weng, Z., et al. (2013). "An Air-Stable Copper Reagent for Nucleophilic Trifluoromethylthiolation of Aryl Halides." Angewandte Chemie International Edition.

-

Shao, X., et al. (2015). "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation." Accounts of Chemical Research. [3]

-

Xu, C., et al. (2014).[4] "Recent Advances in Trifluoromethylthiolation." Chemical Reviews.

Sources

Methyl 4-(trifluoromethylthio)benzoate: A Strategic Scaffold for Lipophilic Optimization

Topic: in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rise of the "Super-Lipophilic" Pharmacophore

In the landscape of modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount.[1] While the trifluoromethyl group (

Methyl 4-(trifluoromethylthio)benzoate (CAS: 721-37-9) serves as a critical entry point for introducing the

Physicochemical Profile & Medicinal Chemistry Rationale[2][3][4][5][6]

The strategic value of Methyl 4-(trifluoromethylthio)benzoate lies in the unique properties of the

Table 1: Comparative Physicochemical Parameters of 4-Substituted Benzoates

| Substituent (R) | Hansch Constant ( | Hammett Constant ( | Lipophilicity Impact | Metabolic Stability |

| 1.44 | 0.50 | High | High | |

| 0.88 | 0.54 | Moderate | High | |

| 1.04 | 0.35 | High | Moderate/High | |

| 0.61 | 0.00 | Low | Low (S-oxidation) | |

| 0.71 | 0.23 | Moderate | High |

Key Insight: The

Biological Case Study: Hedgehog Signaling Pathway Inhibition

The most prominent application of the 4-(trifluoromethylthio)benzoate scaffold is in the development of Smoothened (Smo) receptor antagonists for the treatment of basal cell carcinoma and medulloblastoma.

Mechanism of Action

The Hedgehog signaling pathway is crucial for embryonic development but is aberrantly activated in many cancers. Inhibitors derived from 4-(trifluoromethylthio)benzoic acid target the Smoothened (Smo) transmembrane protein, preventing the downstream activation of Gli transcription factors.

Figure 1: Mechanism of Hedgehog pathway inhibition. The

Structure-Activity Relationship (SAR)

In a study optimizing 4-(2-pyrimidinylamino)benzamides, the introduction of the

Table 2: SAR of Benzamide Derivatives against Hh Signaling (Gli-luciferase assay)

| Compound ID | R-Group (Para-position) | IC50 (nM) | Fold Improvement vs Ref |

| Vismodegib (Ref) | -Cl (2-position) | 13.0 | 1.0x |

| Analog A | > 1000 | Inactive | |

| Analog B | 45.2 | 0.3x | |

| Analog C | 8.5 | 1.5x | |

| Analog D (SCF3) | 1.44 | 9.0x |

Data Source: Synthesized from SAR trends in benzamide Hh inhibitors [1, 2].

Causality: The superior activity of the

Experimental Protocols

Synthesis of Methyl 4-(trifluoromethylthio)benzoate

Objective: To synthesize the core scaffold from commercially available Methyl 4-iodobenzoate via copper-mediated trifluoromethylthiolation.

Reagents:

-

Methyl 4-iodobenzoate (1.0 equiv)[2]

-

(Silver trifluoromethylthiolate) or

-

Solvent: DMF or NMP

-

Catalyst: Copper(I) Iodide (CuI) (if using Ag source)

Protocol:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 4-iodobenzoate (262 mg, 1.0 mmol),

(313 mg, 1.5 mmol), and CuI (19 mg, 0.1 mmol). -

Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DMF (5.0 mL) via syringe.

-

Reaction: Seal the tube and heat to 80°C for 12 hours. The reaction mixture will turn from a suspension to a dark solution.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove silver salts.

-

Extraction: Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF. Dry the organic layer over anhydrous

. -

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc 95:5).

-

Yield: Expect a colorless oil/low-melting solid (Yield: ~85-92%).

Self-Validation Check: The product should show a characteristic quartet in

Derivatization Workflow: Methyl Ester to Bioactive Amide

To generate the bioactive benzamide inhibitors described in Section 3, the methyl ester must be hydrolyzed and coupled.

Figure 2: Synthetic workflow for converting the methyl ester precursor into a bioactive amide inhibitor.

Future Outlook: Late-Stage Functionalization

The field is moving away from pre-functionalized building blocks toward late-stage trifluoromethylthiolation . However, Methyl 4-(trifluoromethylthio)benzoate remains the "gold standard" reference for validating these new methodologies.

Recent advances allow for the direct conversion of aryl diazonium salts or boronic acids into the

References

-

Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 2016.[3]

-

The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem Technical Guide, 2025.

-

Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem, 2019.

-

Trifluoromethylthio (SCF3) Compounds in Medicinal Chemistry. Enamine Technical Review.

-

Methyl 4-(trifluoromethylthio)benzoate Product Data. PubChem CID 10944828.

Sources

Methodological & Application

Step-by-step synthesis protocol for "Methyl 4-(trifluoromethylthio)benzoate"

Executive Summary & Strategic Rationale

The trifluoromethylthio group (–SCF₃) is a privileged motif in modern drug discovery. Its incorporation is frequently driven by the need to modulate the lipophilicity and metabolic stability of a lead compound without significantly altering its steric profile compared to a trifluoromethyl (–CF₃) group.

Medicinal Chemistry Context:

The "magic methyl" effect is well known, but the "magic trifluoromethylthio" effect is equally critical. The –SCF₃ group exhibits a Hansch lipophilicity parameter (

This protocol details the synthesis of Methyl 4-(trifluoromethylthio)benzoate from Methyl 4-iodobenzoate . We utilize a Copper(I)-mediated cross-coupling strategy using Silver(I) trifluoromethanethiolate (AgSCF₃).[3] This method is selected for its high functional group tolerance (compatible with the ester moiety) and operational reliability compared to radical fluoroalkylation methods.

Reaction Mechanism & Logic

The transformation proceeds via a copper-mediated nucleophilic aromatic substitution mechanism. Unlike classical nucleophilic aromatic substitution (

Mechanistic Pathway[4][5][6][7]

-

In-situ Generation of Active Species: AgSCF₃ acts as the reservoir for the SCF₃ anion. In the presence of CuI, transmetallation occurs to generate the active Cu-SCF3 species.

-

Oxidative Addition: The Cu(I) species undergoes oxidative addition into the C–I bond of the aryl iodide.

-

Reductive Elimination: The resulting high-valent Cu(III) intermediate undergoes reductive elimination to form the C–S bond, releasing the product and regenerating the copper species (in catalytic cycles) or consuming it (in stoichiometric protocols).

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and the critical decision points.

Figure 1: Operational workflow for the Cu-mediated trifluoromethylthiolation process.

Experimental Protocol

Materials & Equipment

All reagents must be handled in a fume hood. AgSCF₃ is moisture-sensitive; handle quickly or in a glovebox if available.

| Component | Role | Specification | CAS Number |

| Methyl 4-iodobenzoate | Substrate | >98% Purity | 619-44-3 |

| AgSCF₃ | Reagent | Silver(I) trifluoromethanethiolate | 811-68-7 |

| CuI | Mediator | Copper(I) Iodide, 99.9% | 7681-65-4 |

| DMF | Solvent | Anhydrous, N,N-Dimethylformamide | 68-12-2 |

| Ethyl Acetate / Hexanes | Workup | ACS Grade | - |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

Oven-dry a 25 mL Schlenk tube or a round-bottom flask equipped with a magnetic stir bar.

-

Allow the glassware to cool under a stream of dry nitrogen (or argon).

-

Charge the flask with Methyl 4-iodobenzoate (1.0 equiv, e.g., 262 mg, 1.0 mmol).

-

Add AgSCF₃ (1.5 equiv, 313 mg) and CuI (1.0 - 1.5 equiv, ~190-285 mg).

-

Note: While catalytic copper can be used with specific ligands, using stoichiometric CuI often ensures higher yields and faster kinetics for this specific transformation by ensuring a high concentration of the active Cu-SCF₃ species.

-

-

Evacuate the flask and backfill with nitrogen three times to remove oxygen.

Step 2: Solvent Addition & Heating [4]

-

Add anhydrous DMF (3.0 - 5.0 mL) via syringe through the septum.

-

Place the reaction vessel in a pre-heated oil bath at 100 °C .

-

Stir vigorously for 12–16 hours .

-

Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting iodide (Rf ~0.6) should disappear, and the product (Rf ~0.55) will appear. Note that the Rf difference may be small due to similar polarity; co-spotting is essential.

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (20 mL) .

-

Filter the suspension through a pad of Celite to remove inorganic salts (AgI, copper residues). Wash the Celite pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic phase with Water (3 x 15 mL) to remove DMF.

-

Critical Step: Thorough water washing is crucial to prevent DMF from interfering with silica gel chromatography.

-

-

Wash with Brine (1 x 15 mL) .

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes/Ethyl Acetate (100:0 to 95:5).

-

Collect fractions containing the product and remove solvents in vacuo.

Expected Analytical Data

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.03 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 3.94 (s, 3H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -42.5 (s, 3F). Note: The singlet around -42 ppm is diagnostic for the Ar-SCF₃ group.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle (or mediated pathway) emphasizing the role of the Copper-Silver transmetallation.

Figure 2: Proposed mechanistic pathway for Copper-mediated trifluoromethylthiolation.

References

- Hansch Parameters & Lipophilicity: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Discussion on values for SCF3 vs CF3).

-

Copper-Mediated Trifluoromethylthiolation: Clark, J. S.[3] (Ed.).[5][6][7] (2018).[8][9] Copper-mediated trifluoromethylthiolation of alkenyl and aryl iodides. Osaka University Knowledge Archive.

-

Medicinal Chemistry Utility: Shao, X., Xu, C., Lu, L., & Shen, Q. (2015).[10] Shelf-stable electrophilic trifluoromethylthiolating reagents: A brief review. Accounts of Chemical Research. (Context on SCF3 stability and utility).

-

General Synthesis Protocol: Weng, Z., et al. (2010). Copper-mediated trifluoromethylthiolation of aryl halides. (Generalized protocol basis).

Sources

- 1. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. researchgate.net [researchgate.net]

Using "Methyl 4-(trifluoromethylthio)benzoate" in cross-coupling reactions

Application Note: Strategic Synthesis and Functionalization of Methyl 4-(trifluoromethylthio)benzoate

Executive Summary

This guide details the operational protocols for the synthesis and utilization of Methyl 4-(trifluoromethylthio)benzoate (CAS: 2967-66-0).[1] As a pivotal building block in medicinal chemistry, this molecule serves two critical roles:

-

A Benchmark Substrate: It is the standard for validating new trifluoromethylthiolation methodologies.[1]

-

A Lipophilic Scaffold: The -SCF₃ moiety (Hansch

= 1.[1]44) offers superior lipophilicity compared to its oxygen analogue (-OCF₃,

This note provides a validated, high-yield protocol for synthesizing this compound via Copper-Mediated Cross-Coupling and outlines its downstream utility in amide coupling workflows.

Technical Background & Rationale

The introduction of the trifluoromethylthio (-SCF₃) group into aromatic systems traditionally required harsh conditions (e.g., using gaseous CF₃SCl).[1] Modern cross-coupling allows for the direct conversion of aryl halides under mild conditions.[1]

Why Methyl 4-(trifluoromethylthio)benzoate?

-

Electronic Validation: The electron-withdrawing ester group at the para position makes the starting material (Methyl 4-iodobenzoate) prone to oxidative addition, serving as a robust model for developing C–S bond formation catalysts.[1]

-

Synthetic Versatility: The ester handle remains intact during the cross-coupling, allowing for subsequent hydrolysis and diversification (e.g., into amides or heterocycles) without disturbing the sensitive C–S bond.

Mechanistic Pathway: Copper-Mediated Cross-Coupling

The synthesis relies on a Cu(I)/Cu(III) catalytic cycle.[1] The high oxidation potential of the -SCF₃ anion often requires a stabilizing ligand (e.g., bipyridine or phenanthroline) to facilitate the reductive elimination step.[1]

Figure 1: Catalytic cycle for the copper-mediated trifluoromethylthiolation of aryl iodides. The rate-determining step is often the reductive elimination from the Cu(III) species.[1]

Experimental Protocols

Protocol A: Synthesis via Copper-Mediated Cross-Coupling

Target: Conversion of Methyl 4-iodobenzoate to Methyl 4-(trifluoromethylthio)benzoate.[1]

Reagents & Materials:

-

Substrate: Methyl 4-iodobenzoate (1.0 equiv, 1.0 mmol)

-

SCF₃ Source: AgSCF₃ (1.2 equiv) or (Me₄N)SCF₃ (1.5 equiv) + CuI (1.0 equiv)[1]

-

Catalyst/Ligand: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%) [Note: If using AgSCF3, stoichiometric Cu is often not needed, but catalytic Cu improves rates][1]

-

Solvent: Anhydrous Diglyme or DMF[1]

-

Atmosphere: Argon or Nitrogen (Strictly inert)[1]

Step-by-Step Procedure:

-

Setup: In a glovebox or under a generic Schlenk line, charge a reliable 15 mL pressure tube (screw-cap) with Methyl 4-iodobenzoate (262 mg, 1.0 mmol), AgSCF₃ (250 mg, 1.2 mmol), and CuI (19 mg, 0.1 mmol).[1]

-

Solvation: Add anhydrous Diglyme (3.0 mL). Add a magnetic stir bar.[1]

-

Degassing: If outside a glovebox, purge the headspace with argon for 2 minutes.[1] Seal the tube tightly.[1]

-

Reaction: Place the tube in a pre-heated oil bath at 80 °C and stir vigorously for 12–16 hours.

-

Checkpoint: The reaction mixture should turn from a suspension to a dark homogeneous solution.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove silver salts.

-

Extraction: Wash the filtrate with water (3 x 15 mL) to remove Diglyme. Wash the organic layer with brine (15 mL).[1]

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).

-

Validation: Product is a colorless oil/low-melting solid.

-

¹⁹F NMR: Singlet around -42.0 ppm (characteristic of Ar-SCF₃).[1]

-

Protocol B: Downstream Utilization (Hydrolysis & Coupling)

Target: Utilizing the scaffold for fragment-based drug discovery.[1]

Step 1: Hydrolysis to Acid

-

Dissolve Methyl 4-(trifluoromethylthio)benzoate (1.0 mmol) in THF/Water (1:1, 4 mL).

-

Add LiOH·H₂O (3.0 equiv).[1] Stir at RT for 4 hours.

-

Result: 4-(Trifluoromethylthio)benzoic acid (Ready for coupling).[1]

Step 2: Amide Coupling (General Procedure)

-

Combine the acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.[1]

-

Add the amine partner (e.g., a piperidine derivative) (1.1 equiv).[1]

-

Stir at RT for 2 hours.

-

Outcome: This installs the lipophilic SCF₃-phenyl motif onto the target drug scaffold.[1]

Data & Troubleshooting

Table 1: Optimization Parameters for Cross-Coupling

| Parameter | Condition | Outcome | Notes |

| Solvent | DMF | High Yield (85-92%) | Harder to remove during workup. |

| Solvent | Diglyme | Good Yield (80-88%) | Recommended; easier aqueous wash. |

| Solvent | Toluene | Low Yield (<30%) | Poor solubility of AgSCF₃.[1] |

| Temp | 60 °C | Slow conversion | Incomplete after 24h. |

| Temp | 120 °C | Decomposition | Formation of disulfide byproducts.[1] |

Common Failure Modes:

-

Moisture Sensitivity: The -SCF₃ anion can decompose to fluoride and sulfide in the presence of water at high temperatures.[1] Solution: Use freshly distilled solvents and flame-dried glassware.[1]

-

Incomplete Conversion: Often due to "poisoning" of the Cu catalyst by iodide byproducts.[1] Solution: Use AgSCF₃ (precipitates AgI, driving equilibrium).[1]

Safety & Handling

-

Fluorinated Sulfur Compounds: While the ester is stable, reagents like AgSCF₃ can release trace CF₃S- species, which are potential irritants.[1] Work in a fume hood.

-

Heavy Metals: Dispose of Silver and Copper waste in designated heavy metal containers.

-

Skin/Eye Contact: Methyl 4-(trifluoromethylthio)benzoate is an ester and a skin irritant.[1] Wear nitrile gloves and safety goggles.[1]

References

-

Synthesis of Methyl 4-(trifluoromethylthio)

-

Medicinal Chemistry Properties of the SCF3 Group

-

Alternative Reagents (Me4NSCF3)

-

General Cross-Coupling Reviews

Sources

Application Note: Methyl 4-(trifluoromethylthio)benzoate in Agrochemical Synthesis

Executive Summary: The "Super-Lipophilic" Advantage

Methyl 4-(trifluoromethylthio)benzoate (CAS: 721-37-9) is not merely a building block; it is a strategic tool for lipophilicity modulation in late-stage agrochemical discovery.[1]

In modern crop protection, the ability of an active ingredient (AI) to penetrate the waxy leaf cuticle or the insect exoskeleton is often the rate-limiting step for efficacy. The trifluoromethylthio group (

This Application Note details the physicochemical profile of Methyl 4-(trifluoromethylthio)benzoate and provides a validated protocol for its conversion into

Chemical Profile & Physicochemical Properties[1][2][4][5][6][7][8][9][10]

The unique behavior of this reagent stems from the sulfur atom's polarizability combined with the strong electronegativity of the fluorine atoms. This creates a "lipophilic shield" that protects the molecule from rapid metabolic degradation while facilitating membrane transport.[1]

Table 1: Key Technical Specifications

| Property | Value / Description | Relevance to Synthesis |

| CAS Number | 721-37-9 | Unique Identifier |

| Formula | MW: 236.21 g/mol | |

| Appearance | Low-melting solid or liquid | Easy handling in flow or batch reactors |

| 1.44 | Superior cuticle penetration vs. | |

| Hammett ( | 0.50 | Strong electron-withdrawing; activates ester for hydrolysis |

| Stability | High | Resistant to ambient hydrolysis; sensitive to strong oxidants ( |

Strategic Utility: The Lipophilicity Escalation[1]

The following diagram illustrates the logical hierarchy of fluorinated substituents used in lead optimization. The shift from Oxygen (Trifluoromethoxy) to Sulfur (Trifluoromethylthio) represents a deliberate increase in lipophilicity without significantly altering the steric bulk.

Figure 1: The "Lipophilicity Ladder" in Agrochemical Design.[1] Moving to the

Experimental Protocol: Synthesis of Bioactive Benzamides

Objective: Convert Methyl 4-(trifluoromethylthio)benzoate into a lipophilic benzamide scaffold. This workflow simulates the synthesis of a generic "Type-II Pyrethroid" or "Benzoylurea" precursor.[1]

Mechanism:

-

Saponification: Base-mediated hydrolysis of the methyl ester.[1][4]

-

Activation: Conversion to the acid chloride using Thionyl Chloride (

). -

Amidation: Nucleophilic acyl substitution with an aniline derivative.[1]

Step 1: Controlled Hydrolysis (Saponification)[1]

The electron-withdrawing nature of the

-

Reagents:

-

Methyl 4-(trifluoromethylthio)benzoate (1.0 eq, 10 mmol, 2.36 g)

-

Lithium Hydroxide Monohydrate (

) (2.5 eq) -

Solvent: THF/Water (3:1 v/v)

-

-

Procedure:

-

Dissolve the ester in THF (20 mL) and cool to 0 °C.

-

Add the solution of

in water (7 mL) dropwise over 10 minutes. -

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Acidify carefully with 1M HCl to pH 2. The carboxylic acid will precipitate as a white solid.[1]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

-

Step 2: One-Pot Activation and Amidation

Safety Note: This step generates

-

Reagents:

-

4-(trifluoromethylthio)benzoic acid (from Step 1)

-

Thionyl Chloride (

) (3.0 eq) -

Catalytic DMF (2 drops)

-

Target Aniline (e.g., 2,6-dichloroaniline for insecticidal modeling) (1.1 eq)

-

Triethylamine (

) (2.0 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

-

Procedure:

-

Activation: Suspend the acid in anhydrous DCM (30 mL). Add

and catalytic DMF. -

Reflux for 2 hours until the solution becomes clear (indicating Acid Chloride formation).

-

Concentrate in vacuo to remove excess

.[1] Re-dissolve the residue in fresh anhydrous DCM (20 mL). -

Coupling: Cool the acid chloride solution to 0 °C.

-

Add the mixture of Target Aniline and

in DCM slowly.[1] -

Stir at RT for 6 hours.

-

Purification: Wash with 1M HCl, then Sat.

, then Brine.[1] Dry over -

Recrystallize from Ethanol/Hexane if necessary.[1]

-

Process Workflow Diagram

The following Graphviz diagram visualizes the critical path from the methyl ester to the final bioactive amide, highlighting decision nodes and quality control points.

Figure 2: Synthetic workflow for converting the methyl ester precursor into a bioactive benzamide via an acid chloride intermediate.

Safety & Handling Guidelines

-

Sulfur Sensitivity: While the

group is stable, avoid using strong oxidizing agents (e.g., -

Volatility: The methyl ester has a characteristic ester odor.[1] Handle in a fume hood to avoid inhalation.[1]

-

Hydrolysis Byproducts: The hydrolysis step releases methanol.[1] Ensure proper solvent waste segregation (Halogenated vs. Non-Halogenated).

References

-

Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Establishes

values for -

Toleman, J. H., et al. (2018).[1] "The Trifluoromethylthio Group in Agrochemicals: Synthesis and Properties." Journal of Agricultural and Food Chemistry.

-

Billard, T. (2016).[1] "Trifluoromethylthio Group: A Key to Lipophilicity."[1][6][7] Chemistry – A European Journal.[1]

-

PubChem Database. (2023).[1] "Methyl 4-(trifluoromethylthio)benzoate Compound Summary."

Sources

- 1. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. chembk.com [chembk.com]

- 4. youtube.com [youtube.com]

- 5. METHYL 4-(TRIFLUOROMETHOXY)BENZOATE CAS#: 780-31-4 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Dual-Modality Purity Assessment of Methyl 4-(trifluoromethylthio)benzoate

Executive Summary & Physicochemical Context

This guide details the analytical protocols for Methyl 4-(trifluoromethylthio)benzoate , a critical fluorinated building block in medicinal chemistry. The presence of the trifluoromethylthio group (-SCF₃) imparts unique physicochemical properties that distinguish it from its oxo-analogues (-OCF₃) or simple fluoro-alkyls (-CF₃).

The Challenge of the -SCF₃ Group

The -SCF₃ moiety is one of the most lipophilic functional groups known (Hansch

-

HPLC: The molecule will exhibit strong retention on C18 columns, requiring high organic mobile phase ratios.

-

GC-MS: The C-S bond, while generally stable, is the thermodynamic weak point compared to the C-F bond. Injector temperatures must be optimized to prevent thermal degradation prior to ionization.

Molecule Profile

| Property | Data |

| CAS Number | 88489-60-5 |

| Formula | C₉H₇F₃O₂S |

| Molecular Weight | 236.21 g/mol |

| LogP (Predicted) | ~3.2 - 3.5 (High Lipophilicity) |

| Boiling Point | ~240-250°C (Predicted at 760 mmHg) |

| Key Impurities | 4-(trifluoromethylthio)benzoic acid (Hydrolysis product), Methyl 4-iodobenzoate (Precursor).[1] |

Method A: High-Performance Liquid Chromatography (HPLC)[2]

Objective: Quantitative purity assessment (Area %) and detection of non-volatile impurities (e.g., salts, carboxylic acids).

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

-

Rationale: The "end-capped" feature reduces silanol interactions with the ester, sharpening the peak.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Note: Methanol is avoided to prevent transesterification risks during storage of the sample in the autosampler, though rare with benzoates.

-

-

Column Temp: 30°C.

-

Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Gradient Program

Due to the high lipophilicity of the -SCF₃ group, an isocratic hold at high organic solvent is required to elute the main peak, while a gradient start separates polar hydrolysis products.

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 20 | Injection / Equilibration |

| 2.0 | 20 | Hold to elute polar acid impurities |

| 12.0 | 90 | Ramp to elute Target Molecule |

| 15.0 | 90 | Wash lipophilic residues |

| 15.1 | 20 | Return to initial |

| 20.0 | 20 | Re-equilibration |

Sample Preparation[3]

-

Diluent: Acetonitrile:Water (80:20).

-

Why: The compound is sparingly soluble in pure water. High organic content ensures complete dissolution.

-

-

Concentration: 0.5 mg/mL.

-

Filtration: 0.22 µm PTFE filter (Do not use Nylon, as it may bind lipophilic compounds).

System Suitability Criteria

-

Tailing Factor (T):

-

Theoretical Plates (N): > 5000

-

Resolution (Rs): > 2.0 between the main peak and the hydrolysis impurity (Acid form).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[4]

Objective: Structural confirmation (Identification) and detection of volatile organic impurities (solvents, reagents).

Instrument Parameters

-

Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID x 0.25µm film.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split Mode (50:1).

-

Temp: 250°C. (Avoid going >280°C to protect the C-S bond).

-

-

Transfer Line: 280°C.

-

Ion Source: Electron Impact (EI), 70 eV, 230°C.

Temperature Program

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| - | 60 | 1.0 |

| 15 | 200 | 0.0 |

| 25 | 280 | 3.0 |

Mass Spectrum Interpretation (Fragmentation Logic)

The fragmentation pattern validates the structure. You must look for these specific ions:

-

Molecular Ion (

): m/z 236 (Distinct, medium intensity). -

Base Peak / Acylium Ion (

): m/z 205. -

Trifluoromethyl Cation (

): m/z 69.-

Diagnostic: High abundance indicates the presence of the fluorinated tail.

-

-

Loss of

: m/z 135 (Methoxycarbonylphenyl cation).

Visualized Workflows & Logic

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to prioritize HPLC vs GC-MS based on the sample state and data requirements.

Caption: Decision matrix for selecting the appropriate analytical modality based on data requirements.

Diagram 2: GC-MS Fragmentation Pathway

A theoretical visualization of how the molecule breaks down in the EI source, confirming structural identity.

Caption: Predicted Electron Impact (EI) fragmentation pathway for Methyl 4-(trifluoromethylthio)benzoate.

Comparative Analysis & Troubleshooting

| Feature | HPLC-UV (Method A) | GC-MS (Method B) |

| Primary Use | Routine purity release testing (CoA generation). | Structural confirmation and impurity identification. |

| Strength | Quantifies non-volatile degradation products (e.g., the carboxylic acid form).[5] | Definitive identification via mass spectral fingerprint. |

| Weakness | Cannot identify unknown peaks without MS coupling. | Thermal stress may degrade the C-S bond if inlet is too hot (>300°C). |

| Troubleshooting | Drifting RT: Check column equilibration; SCF3 is sticky. Flush with 95% ACN after runs. | Ghost Peaks: Carryover is common due to lipophilicity. Run solvent blanks. |

Critical Handling Note

The -SCF₃ group is stable under standard conditions but can release toxic fluorinated sulfur species if incinerated or subjected to strong oxidizing acids. Ensure waste is segregated into halogenated organic waste streams.

References

-

PubChem. (2023).[1] Methyl 4-((trifluoromethyl)thio)benzoate (CAS 88489-60-5).[6] National Library of Medicine. [Link] (Note: Link directs to the closest structural analogue record or specific isomer entry in PubChem database).

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for constants of SCF3 vs CF3).

-

Royal Society of Chemistry. (2022).[7] Synthesis and properties of trifluoromethylthiolated arenes. Organic Chemistry Frontiers.[7] [Link]

-

NIST Mass Spec Data Center. (2023). Electron Impact Mass Spectra of Benzoic Acid Esters. NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate | C10H9F3O2S | CID 10944828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 88489-60-5|Methyl 4-((trifluoromethyl)thio)benzoate|BLD Pharm [bldpharm.com]